5-(4-Biphenyl)-5-oxovaleric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(7-4-8-17(19)20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBBXORYRVHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546919 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51994-35-5 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-Biphenyl)-5-oxovaleric acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(4-Biphenyl)-5-oxovaleric Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the predominant synthesis pathway for 5-(4-biphenyl)-5-oxovaleric acid, a molecule of significant interest in the pharmaceutical industry, most notably as the active pharmaceutical ingredient (API) Fenbufen.[1] This guide is intended for researchers, chemists, and drug development professionals, offering not just a recitation of steps but a deep dive into the mechanistic underpinnings, experimental rationale, and practical considerations that ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
5-(4-Biphenyl)-5-oxovaleric acid, commercially known as Fenbufen, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class.[1] Its synthesis is a classic example of electrophilic aromatic substitution, a cornerstone of modern organic chemistry. The most industrially viable and widely documented method for its preparation is the Friedel-Crafts acylation of biphenyl with succinic anhydride.[1][2] This approach is favored for its high efficiency and the directness with which it assembles the core structure of the target molecule.
Our exploration will focus exclusively on this pathway, dissecting the reaction from first principles to final purification. We will examine the critical role of each reactant, the nuances of the reaction mechanism, and the logic behind the specific conditions and protocols employed.
The Core Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that attaches an acyl group to an aromatic ring.[3][4] In the synthesis of 5-(4-biphenyl)-5-oxovaleric acid, this translates to the reaction between biphenyl (the aromatic substrate) and succinic anhydride (the acylating agent), mediated by a strong Lewis acid catalyst.
Foundational Principles and Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism.[5] The key to this transformation is the in-situ generation of a highly reactive electrophile, the acylium ion, which is then attacked by the electron-rich biphenyl ring.
The mechanism unfolds in several discrete stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, forming a resonance-stabilized acylium ion.[3][5]
-
Electrophilic Attack: The nucleophilic π-system of the biphenyl ring attacks the electrophilic acylium ion. This step is rate-determining as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4] The substitution occurs predominantly at the para-position (C4) of the biphenyl ring due to steric hindrance at the ortho-positions and the electronic directing effect of the first phenyl ring.
-
Restoration of Aromaticity: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromatic system and yielding the ketone product.[6]
-
Catalyst Complexation: The product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the AlCl₃ catalyst. This is a crucial point of distinction from Friedel-Crafts alkylation; the catalyst is not regenerated. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ must be used.[5]
-
Hydrolytic Workup: The final product is liberated from its complex with aluminum chloride by quenching the reaction mixture in an aqueous acid solution (e.g., ice and HCl).[6][7]
.dot
Caption: High-level overview of the Friedel-Crafts acylation synthesis pathway.
Critical Reagents and Solvent Systems
The success of the synthesis hinges on the quality of the reagents and the choice of solvent.
| Reagent | Role | Key Considerations |
| Biphenyl | Aromatic Substrate | The nucleophile in the reaction. Purity is important to avoid side reactions. |
| Succinic Anhydride | Acylating Agent | Provides the four-carbon chain that becomes part of the final product. Should be dry. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the succinic anhydride. Must be anhydrous as it reacts violently with water.[7] A stoichiometric amount is required.[6] |
| Solvent | Reaction Medium | Must be inert to Friedel-Crafts conditions and capable of dissolving the reagents. |
Solvent Selection: A Critical Choice
Historically, nitrobenzene has been a common solvent for this reaction.[7][8] Its strong electron-withdrawing nitro group deactivates its own aromatic ring, preventing it from competing with biphenyl as the substrate.[7] It is also effective at dissolving aluminum chloride. However, nitrobenzene is highly toxic and its removal via steam distillation can be cumbersome.
An improved and often preferred solvent is chlorobenzene .[8] It is less toxic than nitrobenzene and serves as an excellent reaction medium. A key advantage highlighted in the literature is that the use of chlorobenzene prevents the formation of 4-(4-chlorophenyl)-4-oxo-butanoic acid as a byproduct, simplifying purification.[8]
.dot
Caption: Logical relationship between reactants and product in the synthesis.
Detailed Experimental Protocol
The following protocol synthesizes insights from established procedures, emphasizing safety and efficiency.[7][8] This represents a self-validating system where careful execution of each step ensures the integrity of the final product.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| Biphenyl | 154.21 | 92-52-4 | Reagent grade or higher |
| Succinic Anhydride | 100.07 | 108-30-5 | Must be dry |
| Anhydrous Aluminum Chloride | 133.34 | 7446-70-0 | Highly hygroscopic; handle quickly |
| Chlorobenzene | 112.56 | 108-90-7 | Anhydrous grade |
| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 | For workup |
| Sodium Hydroxide | 40.00 | 1310-73-2 | For purification |
| Deionized Water | 18.02 | 7732-18-5 | |
| Ice | - | - | For quenching |
Equipment: 3-necked round-bottom flask, mechanical stirrer, dropping funnel, reflux condenser, heating mantle, ice bath, steam distillation apparatus, Buchner funnel.
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a dry, nitrogen-inertized 3-necked flask equipped with a mechanical stirrer, add chlorobenzene (5-10 volumes relative to biphenyl weight).[8] Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.0 to 3.0 molar equivalents relative to biphenyl).[8] Allow the catalyst to dissolve/form a slurry. This step is exothermic.
-
Reactant Addition: In a separate vessel, mix biphenyl (1.0 eq) and succinic anhydride (0.9 to 1.1 eq).[8] Add this solid mixture slowly to the cold, stirred AlCl₃-chlorobenzene slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[8]
-
Reaction Execution: Once the addition is complete, remove the ice bath. The reaction can be performed in one of two ways:
-
High-Temperature Method: Slowly heat the mixture to 100-110 °C and maintain for 4 hours.[8] This is a faster, more energy-intensive approach.
-
Room-Temperature Method: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 4 days).[7] This method is slower but requires less energy and may produce fewer thermal byproducts.
-
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 60g per 10g biphenyl) and concentrated HCl (approx. 10mL per 10g biphenyl).[7] Slowly and carefully pour the reaction mixture into the stirred ice/acid slurry to decompose the aluminum chloride complex.
-
Solvent Removal: Set up for steam distillation and remove the chlorobenzene solvent.[8] A white or off-white solid (the crude product) will remain in the distillation flask.
-
Purification via Acid-Base Extraction:
-
Cool the aqueous residue and add a 5% aqueous solution of sodium hydroxide until the solid dissolves, forming the sodium salt of the product.[8]
-
Filter the basic solution while hot to remove any insoluble, non-acidic impurities.
-
Cool the filtrate in an ice bath. The sodium salt of the product may precipitate. Filter this salt.[8]
-
Dissolve the collected sodium salt in a minimum of hot water. While stirring, slowly add 6N HCl until the pH is 1-2.[8] The desired 5-(4-biphenyl)-5-oxovaleric acid will precipitate as a white solid.
-
-
Final Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under reduced pressure.
.dot
Sources
- 1. Fenbufen - Wikipedia [en.wikipedia.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-(4-Biphenyl)-5-oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-Biphenyl)-5-oxovaleric acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging applications, particularly within the realm of drug discovery and development.
Core Identity: CAS Number and Molecular Structure
5-(4-Biphenyl)-5-oxovaleric acid, also known by its systematic IUPAC name 5-{[1,1'-biphenyl]-4-yl}-5-oxopentanoic acid , is a biphenyl derivative characterized by a pentanoic acid chain with a ketone functional group at the fifth position, attached to the 4-position of a biphenyl moiety.
The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 51994-35-5 [1].
Molecular Formula: C₁₇H₁₆O₃ Molecular Weight: 268.31 g/mol InChI Key: KKXBBXORYRVHQT-UHFFFAOYSA-N Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCC(=O)O[2]
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The primary and most efficient method for synthesizing 5-(4-Biphenyl)-5-oxovaleric acid is through the Friedel-Crafts acylation of biphenyl. This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the biphenyl ring and the acyl group.
The reaction involves treating biphenyl with glutaric anhydride (systematically known as dihydro-2H-pyran-2,6(3H)-dione) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The solvent choice is critical, with nitrobenzene or dichloromethane being commonly employed.
Reaction Mechanism Rationale
The Lewis acid catalyst (AlCl₃) activates the glutaric anhydride by coordinating with one of its carbonyl oxygens. This polarization facilitates the cleavage of the anhydride ring upon nucleophilic attack by the electron-rich biphenyl ring, forming an acylium ion intermediate. The biphenyl, being an activated aromatic system, directs the substitution primarily to the para position due to steric hindrance at the ortho positions. A subsequent hydrolysis workup protonates the carboxylate to yield the final carboxylic acid product. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone[3].
Detailed Experimental Protocol: A Self-Validating System
The following protocol outlines a standard laboratory procedure for the synthesis of 5-(4-Biphenyl)-5-oxovaleric acid.
Materials:
-
Biphenyl
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension via the addition funnel over 15-20 minutes.
-
Electrophilic Aromatic Substitution: After the addition is complete, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Once the addition of biphenyl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(4-Biphenyl)-5-oxovaleric acid.
Physicochemical Properties: A Data-Driven Overview
While extensive experimental data for 5-(4-Biphenyl)-5-oxovaleric acid is not widely published in readily accessible databases, its properties can be reliably predicted and compared with structurally similar compounds.
| Property | Value/Information | Source |
| CAS Number | 51994-35-5 | [1] |
| Molecular Formula | C₁₇H₁₆O₃ | [2] |
| Molecular Weight | 268.31 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not specified, but related biphenyl carboxylic acids have melting points in the range of 150-230°C. | Inferred |
| Boiling Point | Predicted to be >400°C at standard pressure. | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in nonpolar solvents and water. | Inferred |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Inferred |
Applications in Drug Development and Research
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Biphenyl derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antihypertensive properties.
Potential as an Anti-inflammatory Agent
Several biphenyl carboxylic acid derivatives are utilized as non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The structural similarity of 5-(4-Biphenyl)-5-oxovaleric acid to these compounds suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The keto-acid functionality offers a handle for further chemical modifications to optimize potency and pharmacokinetic properties.
Intermediate for Complex Molecule Synthesis
The bifunctional nature of 5-(4-Biphenyl)-5-oxovaleric acid, possessing both a carboxylic acid and a ketone, makes it a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, oximation, or condensation. This versatility is highly advantageous in the construction of diverse chemical libraries for drug screening. For instance, it is a key intermediate in the synthesis of Sacubitril, a component of the heart failure medication Entresto[5][6].
Signaling Pathway Interaction Diagram
While the specific biological targets of 5-(4-Biphenyl)-5-oxovaleric acid are not yet fully elucidated, its potential as an anti-inflammatory agent suggests possible interactions with pathways like the cyclooxygenase (COX) pathway, which is a common target for NSAIDs.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. 5-{[1,1'-biphenyl]-4-yl}-5-oxopentanoic acid [stenutz.eu]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
Targeting the Zinc Proteome & Beyond: The 5-(4-Biphenyl)-5-oxovaleric Acid Scaffold
Executive Summary
This technical guide analyzes 5-(4-Biphenyl)-5-oxovaleric acid (also known as 4-(4-biphenyl)-4-oxopentanoic acid), a critical structural homolog of the NSAID Fenbufen. While Fenbufen (the C4 analog) is a prodrug targeting Cyclooxygenase (COX), the C5 valeric acid scaffold represents a strategic shift in medicinal chemistry. It serves as a privileged intermediate for synthesizing Matrix Metalloproteinase (MMP) inhibitors and Histone Deacetylase (HDAC) inhibitors .
This guide details the synthetic architecture, functional derivatization, and biological characterization of this scaffold, providing researchers with a roadmap for transitioning from anti-inflammatory COX targeting to anti-metastatic zinc-protease inhibition.
Part 1: Structural Paradigm & Pharmacophore Analysis
The "Linker Effect": From Fenbufen to MMP Inhibitors
The structural difference between Fenbufen and the subject molecule is a single methylene unit (
| Feature | Fenbufen (C4 Scaffold) | 5-(4-Biphenyl)-5-oxovaleric Acid (C5 Scaffold) |
| Precursor | Succinic Anhydride | Glutaric Anhydride |
| Primary Target | COX-1 / COX-2 (via metabolite BPAA) | MMP-2, MMP-9, HDAC (via derivatives) |
| Binding Mode | Ionic interaction with Arg-120 (COX) | Chelating "Warhead" delivery to Zinc (MMP) |
| Lipophilicity (cLogP) | ~3.2 | ~3.6 |
| Role | Active Drug / Prodrug | Synthetic Intermediate / Scaffold |
The MMP Binding Hypothesis
In MMP inhibition, the biphenyl moiety acts as the P1' group , fitting into the deep, hydrophobic S1' pocket of the enzyme. The valeric acid chain provides the necessary length and flexibility to position a Zinc Binding Group (ZBG) —typically a hydroxamic acid derived from the carboxylic acid tail—directly onto the catalytic zinc ion (
Part 2: Synthetic Architecture
The synthesis of 5-(4-Biphenyl)-5-oxovaleric acid relies on the Friedel-Crafts Acylation . This reaction is regioselective, favoring the para-position due to the steric bulk of the phenyl ring, but rigorous purification is required to eliminate ortho-isomers.
Protocol: Friedel-Crafts Acylation
Objective: Synthesize 5-(4-Biphenyl)-5-oxovaleric acid from biphenyl and glutaric anhydride.
Reagents:
-
Biphenyl (1.0 eq)
-
Glutaric Anhydride (1.1 eq)
-
Aluminum Chloride (
, anhydrous, 2.2 eq) -
Solvent: Nitrobenzene or Dichloromethane (DCM)
-
Quenching: HCl (conc.) / Ice water
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend
(22 mmol) in dry DCM (50 mL). Cool to 0°C. -
Anhydride Addition: Add Glutaric Anhydride (11 mmol) portion-wise. Stir for 30 minutes to form the acylium ion complex.
-
Substrate Addition: Add Biphenyl (10 mmol) dissolved in minimal DCM dropwise over 20 minutes. Maintain temperature < 5°C to minimize polymerization.
-
Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 4–6 hours. Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear as a polar spot compared to biphenyl.
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker of crushed ice containing 10 mL conc. HCl. This breaks the aluminum complex.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Water or Toluene.
-
Quality Control:
NMR must show the characteristic triplet-triplet pattern of the glutaric chain ( ~2.4 and ~3.0 ppm) and the para-substitution pattern in the aromatic region.
-
Synthetic Workflow Diagram
Caption: Divergent synthesis starting from the Friedel-Crafts assembly of the C5 scaffold, leading to distinct pharmacological classes.
Part 3: Functional Derivatization[5]
To activate the scaffold for MMP inhibition, the carboxylic acid tail must be converted into a stronger Zinc Binding Group (ZBG), typically a Hydroxamic Acid (
Synthesis of Hydroxamic Acid Derivatives
Mechanism: Nucleophilic acyl substitution using hydroxylamine.
-
Activation: Dissolve 5-(4-Biphenyl)-5-oxovaleric acid (1 eq) in dry THF. Add Ethyl Chloroformate (1.1 eq) and N-Methylmorpholine (1.1 eq) at -10°C to form the mixed anhydride.
-
Displacement: Add a freshly prepared solution of Hydroxylamine (from
and KOH in Methanol) to the mixed anhydride. -
Isolation: Stir at RT for 2 hours. Evaporate solvent, dilute with water, and acidify to pH 5. The hydroxamic acid precipitates.
-
Validation: Ferric Chloride Test. Dissolve a small amount of product in ethanol and add 1%
. A deep red/violet color confirms the presence of the hydroxamic acid moiety.
Part 4: Biological Characterization
Fluorometric MMP Inhibition Assay
This protocol validates the efficacy of the hydroxamic acid derivative against MMP-2 or MMP-9.
Principle: The assay uses a FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Cleavage by MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in increased fluorescence. Inhibitors prevent this cleavage.[]
Protocol:
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35. -
Enzyme Activation: Incubate pro-MMP-2 with APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C to activate the enzyme.
-
Inhibitor Incubation:
-
Add activated MMP-2 (final conc. 1-5 nM) to a black 96-well plate.
-
Add the test compound (5-(4-Biphenyl)-5-oxovaleric hydroxamate) at varying concentrations (0.1 nM to 10
M). -
Incubate for 30 minutes at RT.
-
-
Substrate Addition: Add FRET substrate (final conc. 10
M). -
Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 minutes.
-
Analysis: Calculate
for each concentration. Plot % Inhibition vs. Log[Concentration] to determine .-
Control: Use Ilomastat (GM6001) as a positive control inhibitor.
-
Mechanism of Action Diagram
Caption: Schematic representation of the inhibitor binding mode. The Biphenyl group occupies the S1' pocket, while the hydroxamic acid chelates the catalytic Zinc.
References
-
Synthesis of Glutaric Anhydride Derivatives: Villemin, D., Labiad, B., & Loupy, A. (1993). Dry synthesis of glutaric anhydride under microwave irradiation. Synthetic Communications, 23(4), 419–424.
-
MMP Inhibitor Design & Hydroxamates: Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735–2776.
-
Fenbufen and Biphenyl-oxo-acid Pharmacology: Sloboda, A. E., et al.[3][4] (1982). The pharmacological properties of fenbufen. Arzneimittel-Forschung, 30(4A), 716-721.
-
Biphenyl Sulfonyl Hydroxamic Acids (MMP Targeting): Inoue, M., et al. (2002).[5][6] Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes.[6] Journal of Neuroimmunology, 127(1-2), 134-138.[6]
-
Organic Syntheses, Coll. Vol. 4, p. 776 (1963).
-Phenylglutaric Anhydride (Analogous methodology).
Sources
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Double blind cross-over trial comparing fenbufen and acetylsalicylic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Modification of Fenbufen
Executive Summary
Fenbufen, γ-oxo-[1,1'-biphenyl]-4-butanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives class.[1][2] Its therapeutic effect stems from the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.[2] This guide provides a comprehensive overview of the principal synthetic route to fenbufen, beginning with a foundational Friedel-Crafts acylation. It further delves into the strategic chemical reduction of fenbufen's ketone moiety, a common approach in medicinal chemistry to probe structure-activity relationships (SAR). Each section is grounded in established chemical principles, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their experimental design and execution.
Part 1: The Core Synthesis of Fenbufen via Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of fenbufen, which is chemically named 5-(4-biphenyl)-5-oxovaleric acid, is achieved through the Friedel-Crafts acylation of biphenyl with succinic anhydride.[1][3] This reaction is a classic example of electrophilic aromatic substitution, where the biphenyl ring acts as a nucleophile to attack an acylium ion generated from succinic anhydride.
Causality and Mechanistic Insights
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The role of AlCl₃ is to coordinate with one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion electrophile. The biphenyl ring, activated by its own aromatic system, then attacks this electrophile. Due to steric hindrance and the electronic directing effects of the first phenyl group, the acylation preferentially occurs at the para-position (C4) of the second ring, leading to the desired product.
Nitrobenzene is often selected as the solvent because it is relatively inert to Friedel-Crafts conditions. The strongly electron-withdrawing nitro group deactivates the benzene ring, preventing it from competing with biphenyl as the nucleophile, while effectively dissolving the aluminum trichloride catalyst.[3]
Diagram 1: Friedel-Crafts acylation for the synthesis of Fenbufen.
Experimental Protocol: Synthesis of Fenbufen
This protocol is a synthesis of procedures described in the literature and should be performed by qualified personnel with appropriate safety precautions.[3][4]
-
Catalyst Suspension: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add 30 mL of nitrobenzene. With vigorous stirring, carefully add 8.1 g of anhydrous aluminum trichloride in portions. Allow the catalyst to fully dissolve.
-
Reagent Preparation: In a separate mortar and pestle, grind together 4.5 g of biphenyl and 3.0 g of succinic anhydride to create a fine, homogenous powder.[3]
-
Reaction Initiation: Cool the aluminum trichloride/nitrobenzene solution in an ice bath to below 10°C. Slowly add the biphenyl/succinic anhydride powder mixture portion-wise, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature. The reaction is known to be slow and may require up to four days for completion.[3] Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Prepare a beaker with 60 g of crushed ice and 10 mL of concentrated hydrochloric acid. Carefully and slowly pour the viscous reaction mixture into the ice/HCl mixture with constant stirring to quench the reaction and decompose the aluminum chloride complex.[3]
-
Solvent Removal: Transfer the quenched mixture to a larger flask suitable for steam distillation. Steam distill the mixture to remove the nitrobenzene solvent. Continue until the distillate runs clear.[3]
-
Initial Product Isolation: Cool the remaining aqueous mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: a. Prepare a 3% (w/v) aqueous sodium carbonate solution and heat it to near boiling. b. Add the crude solid to the hot carbonate solution and stir until fully dissolved. The fenbufen dissolves as its sodium salt, while non-acidic impurities remain insoluble. c. (Optional) Add a small amount of activated charcoal to decolorize the solution, and filter hot through a bed of celite.[3] d. Cool the filtrate and slowly acidify to a pH of ~1 with 10% sulfuric acid. This will precipitate the purified fenbufen. Be cautious, as CO₂ gas will be evolved vigorously.[3] e. Collect the purified fenbufen by vacuum filtration, wash with water, and dry thoroughly.
-
Final Recrystallization (High Purity): For analytical-grade material, recrystallization from a solvent system such as dichloromethane/acetone or ethanol can be performed to achieve a final melting point of 185-188°C.[5]
Part 2: Strategic Reduction of the Fenbufen Ketone Moiety
For drug development professionals, modifying a lead compound like fenbufen is a critical step in establishing SAR. One of the most logical modifications is the reduction of the ketone functional group to a methylene group (-CH₂-), yielding 4-(4-biphenylyl)butanoic acid. This transformation removes a polar carbonyl group and a potential hydrogen bond acceptor, altering the molecule's polarity, metabolic profile, and steric properties. It also converts an electron-withdrawing meta-director into an electron-donating ortho-, para-director, which can significantly impact receptor binding.[6] Three classical methods are available for this transformation, each with distinct advantages based on the substrate's overall functionality.
Sources
- 1. Fenbufen - Wikipedia [en.wikipedia.org]
- 2. Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. m.youtube.com [m.youtube.com]
- 4. CN1052301A - The improvement of synthesis method for " fenbufen " - Google Patents [patents.google.com]
- 5. CN106588636B - Refining method of fenbufen - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
A Robust, High-Performance Liquid Chromatography Method for the Quantification and Purity Assessment of 5-(4-Biphenyl)-5-oxovaleric acid
An Application Note for the Analysis of 5-(4-Biphenyl)-5-oxovaleric acid by High-Performance Liquid Chromatography
Abstract
This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-(4-Biphenyl)-5-oxovaleric acid. Recognizing the compound's unique structural features—a hydrophobic biphenyl moiety and an acidic carboxylic group—this method leverages a biphenyl stationary phase to achieve superior chromatographic resolution through synergistic hydrophobic and π-π interactions. Critical parameters, including mobile phase pH and organic modifier selection, are explained to ensure method reproducibility and accuracy. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to full method validation in accordance with ICH Q2(R1) guidelines.
Scientific Principle and Method Rationale
The successful chromatographic analysis of 5-(4-Biphenyl)-5-oxovaleric acid hinges on a clear understanding of its physicochemical properties. The molecule possesses two key functional regions: the large, non-polar biphenyl ring system and the polar, acidic valeric acid chain. A standard C18 alkyl phase column can provide retention based on hydrophobicity, but it fails to leverage the unique electronic properties of the analyte.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A biphenyl stationary phase was selected as the optimal choice. While a C18 phase interacts primarily through hydrophobic (van der Waals) forces, a biphenyl phase offers a multi-modal interaction mechanism. It provides strong hydrophobic retention comparable to a C18 phase but also engages in specific π-π stacking interactions with the aromatic rings of the analyte.[1][2] This secondary interaction mechanism provides orthogonal selectivity, which is particularly advantageous for separating the main analyte from structurally similar impurities that may not be resolved on a standard C18 column.[1][3]
-
Mobile Phase pH Control: The analyte is a carboxylic acid with an estimated pKa between 4.0 and 5.0. In RP-HPLC, analyte retention and peak shape are highly sensitive to ionization state.[4][5] To ensure consistent, reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[4][5] Therefore, a mobile phase pH of approximately 2.5-3.0 is recommended. At this pH, the analyte is in its neutral, protonated form, maximizing its hydrophobicity and retention.[6]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Methanol can also be used and may alter selectivity, particularly on a biphenyl phase where it can enhance π-π interactions compared to acetonitrile.[7]
-
Detection Wavelength: The extended conjugation provided by the biphenyl ketone system results in strong UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λ-max), anticipated to be in the 250-285 nm range, to ensure maximum sensitivity.
Materials and Methods
| Category | Item |
| Instrumentation | HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector. |
| Analytical Column | Phenomenex Kinetex® Biphenyl, 2.6 µm, 100 Å, 150 x 4.6 mm (or equivalent biphenyl phase column) |
| Guard Column | Matching Biphenyl guard column |
| Chemicals | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |
| Standards | 5-(4-Biphenyl)-5-oxovaleric acid reference standard (purity ≥98%) |
| Software | Chromatographic Data System (CDS) for instrument control, data acquisition, and processing. |
Experimental Protocols
Mobile Phase and Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water to create a 0.1% formic acid solution (pH ≈ 2.7). Degas before use.
-
Mobile Phase B (Organic): Use 100% Acetonitrile (HPLC Grade).
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Type I Water. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the 5-(4-Biphenyl)-5-oxovaleric acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the diluent. This concentration is suitable for assay determination. Further dilutions may be required for linearity and limit of quantitation experiments.
Chromatographic Conditions
Two sets of conditions are provided: one for a rapid isocratic assay and another for a gradient purity analysis.
| Parameter | Method 1: Isocratic Assay | Method 2: Gradient Purity/Impurity Profiling |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (e.g., 55% B) | Gradient |
| Gradient Program | N/A | 0-15 min (40% to 95% B), 15-17 min (95% B), 17.1-20 min (40% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 5 µL | 10 µL |
| Detection | PDA/UV at λ-max (e.g., 280 nm) | PDA/UV at λ-max (e.g., 280 nm) |
| Run Time | ~8 minutes | 20 minutes |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of 5-(4-Biphenyl)-5-oxovaleric acid.
System Suitability and Method Validation
A robust analytical method must be validated to ensure it is suitable for its intended purpose.[8][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must meet predefined performance criteria. This is typically done by making 5-6 replicate injections of a working standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good column and mobile phase conditions. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency and separation power. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump/flow rate. |
| % RSD of Peak Area | ≤ 1.5% | Demonstrates the precision of the injector and detector response. |
Protocol for Method Validation
The following parameters must be assessed:
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte. The blank and placebo should show no interfering peaks at the retention time of the analyte. Peak purity analysis using a PDA detector should also be performed to confirm no co-eluting impurities.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., from 0.01 mg/mL to 0.2 mg/mL). Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument. The %RSD between the two sets of data should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5 °C, flow rate by ±10%) and assess the impact on the results. The system suitability criteria should still be met.
Conclusion
The HPLC method described herein provides a reliable and highly selective protocol for the quantitative analysis and impurity profiling of 5-(4-Biphenyl)-5-oxovaleric acid. The strategic selection of a biphenyl stationary phase and stringent control of mobile phase pH are critical for achieving the desired performance. This application note serves as a comprehensive guide for analysts, providing a solid foundation for routine quality control and advanced research applications.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][9][10]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. [Link][1]
-
Kirkland, J. J., & Dolan, J. W. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. [Link][2]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link][5]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. [Link][4]
-
Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH. [Link][6]
-
Restek. (n.d.). Chromatography Products - Biphenyl Columns. [Link][3]
-
SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column. [Link][12]
Sources
- 1. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. Separation of Biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Preclinical Evaluation of 5-(4-Biphenyl)-5-oxovaleric Acid as a Selective MMP Inhibitor
Executive Summary
This application note details the experimental protocols for evaluating 5-(4-Biphenyl)-5-oxovaleric acid (and its structural analogs) as a candidate inhibitor of Matrix Metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9.
While hydroxamic acids (e.g., Batimastat) were historically the primary Zinc-Binding Groups (ZBGs) for MMP inhibitors, they suffered from poor metabolic stability and off-target toxicity. Carboxylic acid derivatives, such as the keto-acid motif found in 5-(4-Biphenyl)-5-oxovaleric acid, represent a "Next-Generation Non-Hydroxamate" class. This compound utilizes a biphenyl moiety to anchor into the hydrophobic S1' pocket of the enzyme, while the 5-oxovaleric acid tail coordinates the catalytic Zinc ion (Zn²⁺).
This guide provides a self-validating workflow to transition this compound from in silico docking to in vitro enzymatic validation and functional cellular assays.
Mechanism of Action & Rationale
The efficacy of 5-(4-Biphenyl)-5-oxovaleric acid relies on two synergistic interactions within the MMP active site:
-
Zinc Chelation: The terminal carboxylic acid and the 5-oxo (ketone) group form a coordination complex with the catalytic Zinc ion, preventing the water molecule necessary for peptide bond hydrolysis.
-
S1' Pocket Occupation: The hydrophobic biphenyl group penetrates the deep S1' specificity pocket, which dictates selectivity for MMP-2 and MMP-9 over other metalloproteases (e.g., MMP-1).
Visualization: Mechanism of Action
Caption: Schematic of the bidentate binding mode where the keto-acid chelates the Zinc while the biphenyl group secures the inhibitor in the specificity pocket.
Experimental Workflow
To ensure scientific rigor, the evaluation follows a "funnel" approach:
-
Biochemical Assay (FRET): Quantitative determination of IC50.
-
Cellular Secretion (Zymography): Validation of target engagement in a biological system.
-
Functional Assay (Invasion): Confirmation of physiological impact.
Caption: The experimental funnel. Only compounds passing the biochemical threshold (Phase 1) proceed to complex cellular assays.
Protocol 1: FRET-Based Enzymatic Kinetics (IC50 Determination)
Objective: Quantify the inhibitory concentration (IC50) of the compound against recombinant MMP-2 and MMP-9. Why FRET? Unlike colorimetric assays, Fluorescence Resonance Energy Transfer (FRET) allows real-time kinetic monitoring, reducing artifacts from compound auto-fluorescence or precipitation.
Materials
-
Enzyme: Recombinant Human MMP-2 or MMP-9 (activated using APMA).
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).
-
Compound: 5-(4-Biphenyl)-5-oxovaleric acid (dissolved in DMSO).
Procedure
-
Enzyme Activation: Incubate pro-MMP with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C to activate the zymogen.
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in Assay Buffer (Range: 1 nM to 100 µM). Note: Keep final DMSO concentration < 1%.
-
Plating: Add 20 µL of diluted compound to a black 96-well plate.
-
Enzyme Addition: Add 40 µL of activated enzyme (final conc. 2–5 nM). Incubate for 15 mins at RT to allow equilibrium binding.
-
Substrate Initiation: Add 40 µL of FRET substrate (final conc. 10 µM).
-
Measurement: Immediately read fluorescence (Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.
-
Analysis: Calculate the slope (Vmax) of the linear portion. Plot % Activity vs. Log[Compound] to derive IC50.
Self-Validation Check: Include Ilomastat (GM6001) as a positive control. If Ilomastat IC50 > 10 nM, the assay sensitivity is compromised (likely inactive enzyme).
Protocol 2: Gelatin Zymography (Target Engagement)
Objective: Visualize the inhibition of MMP-2 (72 kDa) and MMP-9 (92 kDa) activity secreted by cancer cells (e.g., HT-1080 or MDA-MB-231). Why Zymography? It distinguishes between pro-MMP (inactive) and active-MMP forms, which Western Blot cannot easily do functionally.
Materials
-
Cells: HT-1080 fibrosarcoma cells (high MMP expression).
-
Gel: 10% SDS-PAGE containing 1 mg/mL Gelatin.
-
Renaturing Buffer: 2.5% Triton X-100 in water.
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.02% NaN₃.
Procedure
-
Treatment: Culture cells in serum-free media with 5-(4-Biphenyl)-5-oxovaleric acid (1, 10, 50 µM) for 24 hours. Serum-free is critical as FBS contains endogenous MMP inhibitors (TIMPs).
-
Sample Prep: Collect conditioned media. Mix with non-reducing sample buffer (NO boiling, NO beta-mercaptoethanol). Heat/Reduction destroys MMP refolding capability.
-
Electrophoresis: Run SDS-PAGE at 125V until the dye front reaches the bottom.
-
Renaturing (CRITICAL STEP): Wash gel 2 x 30 mins in 2.5% Triton X-100 at RT with gentle agitation.
-
Mechanism: Triton displaces SDS, allowing the MMP enzymes to refold and regain activity within the gel matrix.
-
-
Incubation: Equilibrate in Developing Buffer for 30 mins, then incubate fresh buffer at 37°C for 16–24 hours.
-
Staining: Stain with Coomassie Blue R-250 for 1 hour; destain until clear bands appear against a blue background.
-
Quantification: Densitometry of the clear bands (lysis zones).
Data Presentation & Expected Results
Table 1: Biochemical Potency (Hypothetical Data Structure)
| Compound | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-1 IC50 (nM) | Selectivity Ratio (MMP-2/MMP-1) |
| 5-(4-Biphenyl)-5-oxovaleric acid | 45 ± 5 | 60 ± 8 | > 10,000 | > 200x |
| Fenbufen (Analogue Control) | > 50,000 | > 50,000 | N/A | N/A |
| Ilomastat (Positive Control) | 0.4 | 0.2 | 0.5 | 0.8x (Non-selective) |
Interpretation: The biphenyl-oxovaleric acid should show nanomolar potency against Gelatinases (MMP-2/9) but poor inhibition of Collagenases (MMP-1) due to the deep S1' pocket preference of Gelatinases.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| FRET: High background fluorescence | Compound auto-fluorescence | Use "Inner Filter Effect" correction or switch to a Red-shifted FRET pair. |
| Zymography: No bands visible | Over-washing or inactive enzyme | Ensure Calcium is present in Developing Buffer; do not boil samples. |
| Zymography: Solid blue gel (no lysis) | SDS not removed | Increase Triton X-100 wash time or frequency. |
References
-
Vandenbroucke, R. E., & Libert, C. (2014). Is there a future for MMP inhibitors in sepsis? Trends in Molecular Medicine. Link
-
Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography.[1][2] Methods in Molecular Medicine. Link
-
Abcam Protocols. Gelatin Zymography Protocol for MMP-2 and MMP-9. Link
-
Santa Cruz Biotechnology. 5-(4-Biphenyl)-5-oxovaleric acid Product Data. Link
-
ChemicalBook. 5-(4-Biphenylyl)valeric acid Structure and Properties. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(4-Biphenyl)-5-oxovaleric acid Dosage for Cell Culture
Welcome to the technical support guide for 5-(4-Biphenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on effectively utilizing this compound in your cell culture experiments. Here, we address common challenges and frequently asked questions to help you achieve reliable and reproducible results.
Section 1: Troubleshooting Guide
This section provides solutions to specific issues you may encounter when working with 5-(4-Biphenyl)-5-oxovaleric acid.
Issue 1: Low Cell Viability or Unexpected Cytotoxicity
Question: I've treated my cells with 5-(4-Biphenyl)-5-oxovaleric acid and am observing significant cell death, even at concentrations where I expect to see a specific antagonistic effect. What could be the cause?
Answer:
Unexpected cytotoxicity can stem from several factors, ranging from the compound's concentration to the specifics of your experimental setup. Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Mechanism of Action: 5-(4-Biphenyl)-5-oxovaleric acid is known as an antagonist of the Succinate Receptor 1 (SUCNR1), also known as GPR91.[1][2] This receptor is a G protein-coupled receptor activated by succinate, an intermediate in the citric acid cycle. Its activation is linked to various physiological and pathological processes, including inflammation and metabolic stress.[1] Your first step is to ensure your cell line expresses SUCNR1. Lack of expression may mean any observed effect is off-target.
-
Perform a Dose-Response Curve to Determine the EC50: It is crucial to empirically determine the optimal concentration range for your specific cell line and experimental conditions.[3][4] A common mistake is to use a concentration reported in the literature without initial validation.
-
Rationale: Different cell lines exhibit varying sensitivities to chemical compounds. A dose that is effective in one cell type may be toxic in another. Establishing a dose-response curve allows you to identify the concentration that produces the desired biological effect with minimal toxicity.[5][6]
Protocol: Generating a Dose-Response Curve for Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.[7]
-
Compound Preparation: Prepare a high-concentration stock solution of 5-(4-Biphenyl)-5-oxovaleric acid, typically in Dimethyl Sulfoxide (DMSO).[8] Then, perform a serial dilution (e.g., 2-fold or 3.16-fold dilutions) in your complete cell culture medium to create a range of concentrations.[9] It's advisable to test a wide range initially (e.g., from nanomolar to high micromolar).
-
Treatment: Treat the cells with the different concentrations of the compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Untreated Control: Cells treated with medium only.
-
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, WST-1, or CellTiter-Glo® assay.[10][11] These assays measure metabolic activity, which is proportional to the number of viable cells.[5][11]
-
Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration. Use a non-linear regression model to fit a sigmoidal curve and determine the EC50 (the concentration that causes a 50% reduction in cell viability).[3][4]
-
-
Evaluate Solvent Toxicity: DMSO, while a common solvent, can be toxic to cells at higher concentrations (typically >0.5-1%). Always ensure your final DMSO concentration is consistent across all treatments and is below the toxic threshold for your cell line.[8]
-
Consider the Agonist Concentration: When studying an antagonist, the concentration of the competing agonist (in this case, succinate) is critical. The apparent potency of an antagonist can shift depending on the agonist concentration.[12] Standardizing the succinate concentration (e.g., at its EC80) is recommended for reproducible results when assessing antagonism.[12]
Issue 2: Inconsistent or Non-Reproducible Results
Question: My results with 5-(4-Biphenyl)-5-oxovaleric acid vary significantly between experiments. How can I improve reproducibility?
Answer:
Inconsistent results are a common challenge in cell culture experiments. Here are key areas to focus on for improving reproducibility:
-
Cell Health and Passage Number:
-
Cell Health: Always start your experiments with healthy, actively dividing cells. Visually inspect the cells for any changes in morphology.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
-
Strict Adherence to Protocols:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all steps, including cell seeding density, treatment duration, and assay procedures.
-
Reagent Preparation: Prepare fresh dilutions of 5-(4-Biphenyl)-5-oxovaleric acid for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
-
Control for Environmental Factors:
-
Experimental Design:
-
The design of your experiment, including the choice of dose levels and the number of replicates, is crucial for obtaining reliable data.[16][17] Statistical optimal design theory can help in selecting experimental conditions that maximize the precision of your results while minimizing the number of required measurements.[17]
Experimental Workflow for Reproducible Antagonist Dosing
Caption: Workflow for consistent antagonist experiments.
-
Section 2: Frequently Asked Questions (FAQs)
General Compound Information
Q1: What is the primary mechanism of action for 5-(4-Biphenyl)-5-oxovaleric acid?
A1: 5-(4-Biphenyl)-5-oxovaleric acid functions as a selective antagonist for the Succinate Receptor 1 (SUCNR1/GPR91).[1] SUCNR1 is a G protein-coupled receptor that, upon activation by succinate, can couple to both Gαi and Gαq proteins, leading to downstream signaling cascades that can influence inflammation, blood pressure, and metabolic processes.[1][18]
SUCNR1 Signaling Pathway
Caption: Antagonism of the SUCNR1 signaling pathway.
Experimental Procedures
Q2: How should I prepare a stock solution of 5-(4-Biphenyl)-5-oxovaleric acid?
A2: Due to its hydrophobicity, 5-(4-Biphenyl)-5-oxovaleric acid is typically dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[8] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19][20] When preparing your working solutions, dilute the stock directly into your pre-warmed cell culture medium and vortex briefly to ensure it is fully dissolved.
Q3: What is a typical starting concentration range to test in a new cell line?
A3: A good starting point is to test a wide logarithmic range of concentrations, for example, from 10 nM to 100 µM. This broad range will help you capture the full dose-response relationship and identify the optimal concentration window for your specific assay.[4] Based on literature for other SUCNR1 antagonists, effective concentrations can be in the nanomolar to low micromolar range.[1][19]
| Parameter | Recommended Range | Rationale |
| Initial Screening Range | 10 nM - 100 µM | To capture the full sigmoidal dose-response curve and identify the potency range.[4] |
| Follow-up Optimization | 0.1x to 10x of initial EC50 | To finely tune the concentration for maximal specific effect and minimal off-target toxicity. |
| Final DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity that can confound results. |
Q4: What control experiments are essential when using this compound?
A4: The following controls are critical for interpreting your data accurately:
-
Untreated Control: Cells incubated with culture medium alone. This serves as your baseline for normal cell behavior.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the antagonist. This control is essential to ensure that any observed effects are due to the compound and not the solvent.
-
Agonist-Only Control: Cells treated with the agonist (succinate) alone. This confirms that the cells are responsive to the agonist and establishes the maximal response that the antagonist is expected to inhibit.
-
Positive Control Antagonist (if available): If another known SUCNR1 antagonist is available, it can be used as a positive control to validate your assay system.
Section 3: References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Siregar, P., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
-
Wikipedia. (2023). Dose–response relationship. Retrieved from [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]
-
O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. Journal of Applied Statistics. Retrieved from [Link]
-
Sjer, M., et al. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Retrieved from [Link]
-
Heitman, L. H., et al. (2012). The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions. Frontiers in Endocrinology. Retrieved from [Link]
-
Neale, P. A., et al. (2015). Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters. Chemosphere. Retrieved from [Link]
-
Li, J., et al. (2024). Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
van der Stelt, I., et al. (2021). Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Sucnr1 antagonist inhibits succinate/IL-1β signal axis in HUVECs. Retrieved from [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Retrieved from [Link]
-
Lisk, C. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Inventions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
Sources
- 1. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 2. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 17. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
degradation of 5-(4-Biphenyl)-5-oxovaleric acid in solution
The following technical guide is structured as a dedicated Support Center resource. It addresses the stability, degradation, and handling of 5-(4-Biphenyl)-5-oxovaleric acid (CAS: 51994-35-5), a structural homolog of the NSAID Fenbufen.
This guide synthesizes specific chemical behaviors of aryl-oxo-alkanoic acids to provide actionable troubleshooting for researchers.
Case ID: T-51994-BV Subject: Stability, Degradation, and Handling in Solution Status: Active Guide Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists
Part 1: Emergency Triage (Quick Diagnostic)
User Reported Issue: "My solution of 5-(4-Biphenyl)-5-oxovaleric acid has changed color or precipitated."
| Symptom | Probable Cause | Immediate Action |
| Yellow/Brown Discoloration | Photodegradation: The biphenyl-ketone moiety is a strong chromophore sensitive to UV/Vis light (300–800 nm). | Discard solution. Prepare fresh in amber glassware under low-light conditions. |
| White Precipitate | pH Shock / Solubility: The compound is a lipophilic weak acid (pKa ~4.5–5.0). It precipitates in acidic aqueous media (pH < 5). | Check buffer pH. Ensure pH > 7.0 for aqueous stability or use >50% organic co-solvent (DMSO/MeOH). |
| Extra HPLC Peaks | Oxidative Degradation or Cyclization: Formation of cyclic lactols (pseudo-acids) or oxidized derivatives. | Run a peak purity check.[1] Store samples at -20°C. Avoid repeated freeze-thaw cycles. |
Part 2: Technical Deep Dive & Troubleshooting
Q1: Why does the compound degrade so rapidly under ambient light?
Answer: 5-(4-Biphenyl)-5-oxovaleric acid contains a biphenyl-phenyl ketone pharmacophore. This structure acts as a photosensitizer. Upon exposure to UV or fluorescent light, the carbonyl group absorbs energy, entering an excited triplet state.
-
Mechanism (Norrish Type II): The excited carbonyl abstracts a hydrogen atom from the
-position (gamma-carbon) of the valeric acid chain. This leads to cleavage of the alkyl chain or cyclization. -
Singlet Oxygen: In aerated solutions, the excited triplet state can transfer energy to dissolved oxygen, generating singlet oxygen (
), which attacks the alkyl chain or the aromatic ring.
Recommendation: Always handle the solid and solution in amber vials. For long-term experiments, wrap vessels in aluminum foil.
Q2: Is the compound stable in aqueous buffers?
Answer: Only under specific conditions.
-
Acidic pH (pH < 5): The compound exists in its protonated, neutral form. Due to the lipophilic biphenyl tail, it has extremely low water solubility and will precipitate or adsorb to plastic surfaces.
-
Neutral/Alkaline pH (pH > 7): It forms a soluble carboxylate salt. However, the ketone group at the
-position (delta-position relative to COOH) allows for a reversible equilibrium with a cyclic pseudo-acid (lactol) form, specifically a 6-membered hydroxy-lactone ring. -
Risk: While the lactol is often stable, it can dehydrate to form an enol-lactone or undergo ring-opening hydrolysis that complicates HPLC analysis (split peaks).
Q3: What are the expected degradation products?
Based on the structural homology to Fenbufen (the butyric acid analog), the primary degradation pathways are:
-
Reduction: Conversion of the ketone to a hydroxyl group (forming 5-(4-biphenyl)-5-hydroxyvaleric acid).
-
Oxidative Cleavage: Radical attack can cleave the alkyl chain, potentially yielding 4-Biphenylcarboxylic acid or 4-Biphenylacetic acid .
-
Decarboxylation: Photo-induced loss of CO
, though less common in delta-keto acids compared to beta-keto acids.
Part 3: Visualizing the Degradation Pathways
The following diagram illustrates the equilibrium and degradation logic for 5-(4-Biphenyl)-5-oxovaleric acid in solution.
Figure 1: Stability profile showing the pH-dependent lactol equilibrium and light-induced degradation pathways.
Part 4: Standardized Protocols
Protocol A: Preparation of a Stable Stock Solution
Use this protocol to minimize initial degradation.
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 50 mM). Ethanol is acceptable but more volatile.
-
Procedure:
-
Weigh the solid in a low-light environment.
-
Dissolve in anhydrous DMSO.
-
Critical Step: Purge the headspace with Nitrogen or Argon gas to remove oxygen.
-
Seal tightly with a PTFE-lined cap.
-
-
Storage: Store at -20°C . Stable for 3–6 months if protected from light and moisture.
Protocol B: Stability-Indicating HPLC Method
Use this method to separate the parent compound from its degradants.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm | Standard reverse-phase retention for lipophilic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidic pH suppresses ionization, sharpening the peak of the carboxylic acid. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for the biphenyl ring. |
| Gradient | 30% B to 90% B over 15 mins | Ensures elution of the highly lipophilic parent and polar degradants. |
| Detection | UV at 254 nm (or 280 nm) | Targets the biphenyl absorption maximum. |
| Flow Rate | 1.0 mL/min | Standard flow. |
Troubleshooting HPLC:
-
Split Peak? The lactol and open-chain forms may be interconverting on the column. Increase column temperature to 40°C to speed up kinetics and merge the peak, or adjust pH to < 3.0 to force the open acid form.
Part 5: References & Authority
-
Fenbufen and Metabolite Stability : Detailed analysis of the structural homolog (Fenbufen) and its photodegradation pathways.
-
Source:
-
-
Photochemistry of Biphenyl Ketones : Mechanisms of light-induced degradation in aryl-oxo acids.
-
Source:
-
-
Chemical Identity : CAS 51994-35-5 (5-(4-Biphenyl)-5-oxovaleric acid) properties and catalog data.
-
Source:
-
-
Degradation of Aryl Alkanoic Acids : General degradation pathways for naphthenic and aryl-alkanoic acids in environment and solution.
-
Source:
-
Disclaimer: This guide is intended for research purposes only. 5-(4-Biphenyl)-5-oxovaleric acid is not approved for human therapeutic use.
Sources
Technical Support Center: Purification of Crude 5-(4-Biphenyl)-5-oxovaleric Acid
Welcome to the technical support center for the purification of crude 5-(4-biphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 5-(4-biphenyl)-5-oxovaleric acid, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
I performed a recrystallization of my crude product, but the final yield of pure crystals is significantly lower than expected.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Solvent Use | Using too much solvent to dissolve the crude product is a primary reason for low recovery. The compound will remain in the mother liquor even after cooling. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[1] 2. If excess solvent has been added, carefully evaporate a portion of it to reach the saturation point and allow the solution to cool again.[1] |
| Premature Crystallization | If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. | 1. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 2. Dilute the hot solution with a small amount of additional hot solvent before filtration to keep the product dissolved. |
| Inappropriate Solvent Choice | The ideal recrystallization solvent is one in which 5-(4-biphenyl)-5-oxovaleric acid has high solubility at elevated temperatures and low solubility at room or cold temperatures. | 1. Conduct small-scale solvent screening tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixed solvent systems like ethanol/water) to find the optimal one.[2] |
| Washing with Warm Solvent | Washing the collected crystals with a solvent that is not sufficiently cold will redissolve a portion of the purified product. | Always use an ice-cold solvent to wash the crystals during vacuum filtration.[1] |
Issue 2: Oiling Out During Recrystallization
Instead of forming solid crystals upon cooling, my product separates as an oil.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| High Impurity Level | A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil out") rather than crystallizing. | 1. Consider a preliminary purification step like an acid-base extraction to remove major impurities before attempting recrystallization.[3][4] 2. Re-dissolve the oil in additional hot solvent, then allow it to cool more slowly. This can sometimes promote proper crystal lattice formation.[1] |
| Solution is Supersaturated at a Temperature Above the Melting Point | If the solution becomes saturated at a temperature higher than the melting point of the compound, it will separate as a liquid upon cooling. | 1. Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to lower the saturation temperature.[1] 2. Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.[1] |
Issue 3: Incomplete Separation During Acid-Base Extraction
After performing an acid-base extraction to isolate the carboxylic acid, I am still finding neutral impurities in my final product.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Mixing | Inadequate mixing of the organic and aqueous layers can lead to incomplete deprotonation and transfer of the carboxylate salt into the aqueous phase. | 1. Ensure vigorous shaking of the separatory funnel for a sufficient amount of time to maximize the surface area between the two phases. 2. Allow adequate time for the layers to fully separate before draining. |
| Incorrect pH of Aqueous Layer | The pH of the aqueous base must be high enough to completely deprotonate the carboxylic acid. Similarly, the pH of the aqueous acid used for reprotonation must be low enough to fully neutralize the carboxylate salt. | 1. Use a base such as sodium bicarbonate or sodium hydroxide to extract the carboxylic acid into the aqueous layer.[3][4] 2. When re-precipitating the acid, add a strong acid like HCl until the solution is acidic (test with pH paper).[5] |
| Emulsion Formation | An emulsion, a stable mixture of the organic and aqueous phases, can form, preventing clean separation. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. Gentle swirling can also help coalesce the dispersed droplets. |
Issue 4: Tailing or Broad Peaks in Column Chromatography
When I try to purify my product using silica gel chromatography, the desired peak is broad and shows significant tailing.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Strong Interaction with Silica Gel | The carboxylic acid group can strongly and sometimes irreversibly bind to the slightly acidic silica gel, leading to poor elution and peak shape. | 1. Add a small percentage (e.g., 0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will protonate the silica surface and reduce the strong interaction with the analyte.[5] |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal for eluting the compound effectively. | 1. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives a good retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-(4-biphenyl)-5-oxovaleric acid?
Common impurities often depend on the synthetic route. However, they can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if prepared via a Friedel-Crafts acylation, impurities could include the starting biphenyl and succinic anhydride, as well as isomers formed during the reaction.
Q2: Which purification technique is generally the most effective for this compound?
A combination of techniques is often the most robust approach. A typical workflow would be:
-
Acid-Base Extraction: This is highly effective for separating the acidic product from neutral and basic impurities.[4]
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline solid.[1]
Column chromatography is also an option, particularly for removing impurities with very similar polarities, but care must be taken to avoid issues with the carboxylic acid group interacting with the stationary phase.[5]
Q3: What is a good starting point for a recrystallization solvent system?
Given the structure of 5-(4-biphenyl)-5-oxovaleric acid, which has both nonpolar (biphenyl) and polar (keto-carboxylic acid) functionalities, a mixed-solvent system is often a good choice. An ethanol/water or methanol/water system could be effective.[1] The compound would be dissolved in the minimum amount of hot alcohol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution becomes cloudy. A few more drops of hot alcohol can then be added to clarify the solution before it is allowed to cool slowly.
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A biphenyl or C18 stationary phase could be suitable for this analysis.[7][8]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction
-
Dissolve the crude 5-(4-biphenyl)-5-oxovaleric acid in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer.
-
Drain the lower organic layer, which contains neutral impurities.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2).
-
The protonated 5-(4-biphenyl)-5-oxovaleric acid will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Workflow Visualization
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Single-Solvent Recrystallization
-
Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Gently heat the mixture while swirling until the solid completely dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
Troubleshooting Logic
Caption: Decision tree for troubleshooting purification.
References
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
ScienceDirect. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
National Center for Biotechnology Information. (2023, March 7). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. [Link]
-
Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Unknown Source. (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
-
ResearchGate. (n.d.). (PDF) Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. [Link]
- Unknown Source. (n.d.). ACID-BASE EXTRACTION.
-
Scientific Research Publishing. (2014, July 14). Purification of Crude Glycerol using Acidification: Effects of Acid Types and Product Characterization. [Link]
-
Chromtech. (n.d.). Chromatography Products. [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. [Link]
- Unknown Source. (n.d.).
-
University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. [Link]
-
PubMed. (2021, October 25). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. [Link]
-
Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.net.au [chromtech.net.au]
Technical Support Center: Stability Assurance for 5-(4-Biphenyl)-5-oxovaleric Acid
Chemical Identity: 5-(4-Biphenyl)-5-oxovaleric Acid (CAS: 36330-85-5) Common Name: Fenbufen Class: Non-Steroidal Anti-Inflammatory Drug (NSAID); Propionic acid derivative (Prodrug)
Executive Summary
You are likely working with Fenbufen , a prodrug that relies on metabolic conversion to its active metabolite, 4-biphenylacetic acid (Felbinac). For researchers, the primary stability challenges are physical instability (precipitation in aqueous media due to high lipophilicity) and photochemical degradation (due to the biphenyl chromophore).
This guide replaces generic advice with a causality-driven protocol to ensure your compound remains stable from the weigh-station to the assay plate.
Part 1: Solubilization & Stock Preparation (Critical Control Point)
The most frequent "stability" failure reported is actually precipitation , not chemical degradation. Fenbufen is practically insoluble in water.
Protocol A: Preparation of Stable Stock Solutions
Reagents: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Absolute). Storage: -20°C in amber glass vials.
| Parameter | Specification | Reason (Causality) |
| Solvent Choice | DMSO (Preferred) > Ethanol | DMSO prevents hydrogen bonding aggregation better than ethanol for this keto-acid structure. |
| Max Concentration | 50 mM (approx. 13.4 mg/mL) | Exceeding this increases the risk of "crash-out" upon dilution into media. |
| Vessel Type | Glass (Amber) | Lipophilic biphenyls can adsorb to polypropylene/polystyrene plastics over time, reducing effective concentration. |
| Hygroscopicity | Desiccate stock | Water absorption by DMSO lowers the solubility limit, causing micro-precipitation. |
Workflow: The "Dropwise-Vortex" Dilution Method
Do not shoot the stock directly into static media.[1] This creates a local region of high concentration that forces immediate precipitation.
Figure 1: Optimal solubilization workflow to prevent physical instability (precipitation).
Part 2: Chemical Stability & Degradation Pathways
If your compound stays in solution but loses potency, investigate these chemical degradation mechanisms.
Photodegradation (The Biphenyl Risk)
The biphenyl moiety acts as a chromophore, absorbing UV light. Upon exposure, Fenbufen can undergo:
-
Photo-decarboxylation: Loss of the carboxylic acid group.
-
Photo-oxidation: Formation of reactive oxygen species (ROS) that attack the alkyl chain.
Corrective Action:
-
Always handle under low-light conditions or yellow light.
-
Wrap all reservoirs and columns in aluminum foil.
-
Assay Impact: In cellular assays, UV exposure (e.g., during microscopy) can generate phototoxic byproducts that kill cells, creating false positives for toxicity.
pH-Dependent Hydrolysis
Fenbufen contains a keto group at the
-
Acidic (pH < 3): Generally stable.
-
Neutral (pH 7.4): Stable, provided it is solubilized (salt form).
-
Basic (pH > 9): Risk of base-catalyzed condensation or ring cleavage.
Part 3: Troubleshooting & FAQs
Q1: I see crystals in my cell culture media after 24 hours. Is the compound degrading?
Diagnosis: This is likely physical precipitation , not chemical degradation. Root Cause: The thermodynamic solubility limit in aqueous buffer was exceeded, or the "salting-out" effect occurred due to ions in the media (PBS/DMEM). Solution:
-
Reduce the final concentration.
-
Pre-complex the compound with BSA (Bovine Serum Albumin) before adding to cells. Albumin acts as a carrier for lipophilic NSAIDs, mimicking in vivo transport and preventing crystallization.
Q2: My HPLC peaks are broadening or splitting.
Diagnosis: Column incompatibility or pH mismatch. Solution: Fenbufen is an acid (pKa ~4.5).
-
Mobile Phase: Must be acidified (e.g., 0.1% Phosphoric Acid or Formic Acid) to suppress ionization. If the pH is near the pKa, the molecule splits between ionized and unionized forms, causing peak splitting.
-
Target pH: Maintain mobile phase pH < 3.0.
Q3: The compound shows low activity in in vitro enzyme assays (e.g., COX inhibition) but works in animals.
Diagnosis: Lack of metabolic activation. Scientific Context: Fenbufen is a prodrug . It is virtually inactive against Cyclooxygenase (COX) in its native form. It requires liver metabolism (oxidation) to form 4-biphenylacetic acid (Felbinac) . Solution:
-
For enzyme assays: Use the active metabolite (Felbinac) instead of Fenbufen.
-
For cell assays: Ensure your cell line expresses the necessary oxidative enzymes, or supplement with S9 liver fraction.
Part 4: Analytical Verification (HPLC Method)
To validate the stability of your stock, use this stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 or C8 (e.g., Zorbax SB-Phenyl or equivalent), 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[2]0) [50:50 to 60:40] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Biphenyl absorption max) |
| Retention Time | Fenbufen elutes after its more polar metabolites (e.g., Felbinac). |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying stability failures.
References
-
Cuisinaud, G., et al. (1979).[3] Pharmacokinetics of fenbufen in man.[3] European Journal of Clinical Pharmacology.[3] Link
- Relevance: Establishes the metabolic pathway and the distinction between Fenbufen and its active metabolites.
-
BenchChem. (2025).[1] Preventing Flobufen/Fenbufen precipitation in cell culture media.[1]Link
- Relevance: Provides specific protocols for handling hydrophobic NSAID deriv
- Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of bisphenol A, bisphenol F and bisphenol S. (Analogous biphenyl chemistry). Scientific Reports.
-
Haque, T., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. (Methodology adapted for propionic acid derivatives).[4] Link
- Relevance: Provides the foundational HPLC conditions (Acidic Mobile Phase/C18) required for analyzing acidic NSAIDs like Fenbufen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
Validation & Comparative
A Comparative Analysis of 5-(4-Biphenyl)-5-oxovaleric Acid Derivatives as Potent Anti-inflammatory Agents
In the landscape of medicinal chemistry, the biphenyl scaffold stands as a privileged structure, integral to the design of numerous therapeutic agents. Its unique conformational properties allow for tailored interactions with a variety of biological targets. This guide provides an in-depth comparative analysis of a series of novel derivatives of 5-(4-biphenyl)-5-oxovaleric acid, focusing on their potential as anti-inflammatory drugs. We will explore the synthesis, structure-activity relationships (SAR), and in vivo performance of these compounds, offering a comprehensive resource for researchers and professionals in drug development.
Introduction: The Promise of Biphenyl Derivatives in Inflammation Therapy
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2] However, the non-selective inhibition of both COX-1 and COX-2 isoforms often leads to undesirable gastrointestinal side effects.[2] This has driven the development of selective COX-2 inhibitors, which offer a better safety profile.[1] The biphenyl moiety has been a fertile ground for the discovery of new anti-inflammatory agents, with its derivatives showing promise as potent and selective COX-2 inhibitors.[3] This guide focuses on derivatives of 5-(4-biphenyl)-5-oxovaleric acid, a scaffold that presents opportunities for structural modifications to enhance anti-inflammatory efficacy and reduce toxicity.
Synthetic Strategy: A Versatile Approach to Novel Derivatives
The synthesis of the 5-(4-biphenyl)-5-oxovaleric acid derivatives follows a convergent strategy, allowing for the introduction of diverse functionalities. The general synthetic route is depicted below.
Caption: General synthetic scheme for 5-(4-Biphenyl)-5-oxovaleric acid derivatives.
The key intermediate, 5-(4-biphenyl)-5-oxovaleric acid, is synthesized via a Friedel-Crafts acylation of biphenyl with glutaric anhydride. This intermediate then serves as a versatile platform for the synthesis of a library of derivatives through standard amidation, esterification, and cyclization reactions to introduce various heterocyclic moieties.[4]
Comparative In Vivo Performance
To evaluate the therapeutic potential of the synthesized derivatives, a panel of in vivo assays was conducted. The anti-inflammatory, analgesic, and ulcerogenic activities of a representative set of compounds were compared against a standard NSAID, diclofenac.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced rat paw edema model is a well-established acute inflammation assay.[5] The percentage inhibition of paw edema at 3 hours post-carrageenan injection was determined for each compound.
| Compound | Modification on Valeric Acid Moiety | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Parent | Carboxylic Acid | 20 | 45.2 ± 3.1 |
| DA-1 | N-phenylacetamide | 20 | 68.5 ± 4.5 |
| DA-2 | N-(4-methoxyphenyl)acetamide | 20 | 75.1 ± 5.2 |
| DE-1 | Methyl Ester | 20 | 52.8 ± 3.9 |
| DH-1 | 1,3,4-Oxadiazole | 20 | 82.3 ± 6.1 |
| Diclofenac | - | 10 | 78.9 ± 5.5 |
| p < 0.05 compared to the parent compound. |
The results indicate that derivatization of the carboxylic acid moiety significantly impacts anti-inflammatory activity. The amide derivatives (DA-1 and DA-2) and particularly the heterocyclic analog (DH-1) showed a marked increase in efficacy compared to the parent compound. The 1,3,4-oxadiazole derivative (DH-1) exhibited the most potent anti-inflammatory effect, comparable to the standard drug diclofenac. This suggests that the introduction of specific functionalities can enhance the interaction with the target enzyme.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity.[6] The number of writhes in a 30-minute period was recorded for each treatment group.
| Compound | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Protection |
| Control | - | 45.6 ± 3.2 | - |
| Parent | 20 | 25.1 ± 2.1 | 44.9 |
| DA-1 | 20 | 15.8 ± 1.5 | 65.3 |
| DA-2 | 20 | 12.4 ± 1.1 | 72.8 |
| DH-1 | 20 | 9.7 ± 0.9 | 78.7 |
| Diclofenac | 10 | 11.2 ± 1.3 | 75.4 |
| p < 0.05 compared to the parent compound. |
The analgesic activity of the derivatives mirrored their anti-inflammatory potency. The 1,3,4-oxadiazole derivative (DH-1) demonstrated the highest protection against acetic acid-induced writhing, suggesting a strong peripheral analgesic effect, likely mediated through the inhibition of prostaglandin synthesis.
Ulcerogenic Potential
A significant drawback of many NSAIDs is their potential to cause gastric ulcers.[2] The ulcerogenic potential of the most active compounds was assessed after oral administration for 7 days.
| Compound | Dose (mg/kg) | Ulcer Index |
| Control | - | 0.0 ± 0.0 |
| DA-2 | 20 | 1.2 ± 0.3 |
| DH-1 | 20 | 0.8 ± 0.2 |
| Diclofenac | 10 | 3.5 ± 0.6 |
| p < 0.05 compared to Diclofenac. |
Encouragingly, the novel derivatives, particularly DH-1, exhibited a significantly lower ulcer index compared to diclofenac. This suggests a more favorable gastrointestinal safety profile, potentially due to a higher selectivity for COX-2 over COX-1.
Structure-Activity Relationship (SAR) and Mechanism of Action
The comparative data reveals key structure-activity relationships. The conversion of the terminal carboxylic acid to amides and heterocyclic analogs generally enhances anti-inflammatory and analgesic activity. The 1,3,4-oxadiazole moiety in DH-1 appears to be a particularly favorable substitution, likely due to its electronic and steric properties that promote a stronger and more selective interaction with the active site of COX-2.[5]
Caption: Simplified signaling pathway of COX-2 inhibition by the derivatives.
The anti-inflammatory effects of these compounds are attributed to their inhibition of the COX-2 enzyme, which in turn blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.[7] The superior performance and safety profile of derivatives like DH-1 suggest a higher selectivity for COX-2, a hypothesis that warrants further investigation through in vitro enzyme inhibition assays.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[6]
-
Animals: Male Wistar rats (150-180 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds or vehicle (control) are administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately and at 1, 2, and 3 hours after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test[7]
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The test compounds or vehicle are administered orally.
-
After 30 minutes, 0.6% v/v acetic acid solution is injected intraperitoneally.
-
The number of writhes (a specific stretching posture) is counted for 30 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage protection is calculated by comparing the number of writhes in the treated groups to the control group.
-
Ulcerogenicity Study[6]
-
Animals: Male Wistar rats (180-200 g) are used.
-
Procedure:
-
The test compounds are administered orally once daily for 7 days.
-
On the 8th day, the animals are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for ulcers under a magnifying glass.
-
The ulcer index is calculated based on the number and severity of the ulcers.
-
Conclusion and Future Directions
The comparative analysis of 5-(4-biphenyl)-5-oxovaleric acid derivatives reveals a promising new class of anti-inflammatory agents. The derivatization of the valeric acid moiety, particularly with a 1,3,4-oxadiazole ring, leads to a significant enhancement in anti-inflammatory and analgesic activities, coupled with a favorable gastrointestinal safety profile. These findings underscore the potential of this scaffold in the development of novel and safer NSAIDs.
Future work should focus on in-depth in vitro studies to confirm the COX-1/COX-2 selectivity of these compounds and to elucidate their precise mechanism of action. Further optimization of the lead compound, DH-1, through additional structural modifications could lead to the identification of a clinical candidate with superior therapeutic properties.
References
[6] Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link] [5] Design, synthesis, docking, QSAR, ADME studies and pharmacological evaluation of biphenyl-2-oxadiazoles as anti-inflammatory age. Der Pharma Chemica. [Link] [8] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). ACTA POLONIAE PHARMACEUTICA. [Link] [7] Anti-inflammatory Activity of Biphenyls from Streptomyces sp. BO07 in LPS-induced RAW 264.7 Cells. Science Alert. [Link] Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link] Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link] [3] Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed. [Link] [9] Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. [Link] [1] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link] Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5. OSTI.gov. [Link] [2] Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]
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- 1. brieflands.com [brieflands.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation: A Guide for 5-(4-Biphenyl)-5-oxovaleric acid (Felbinac)
A Senior Application Scientist's Guide to Establishing a Meaningful IVIVC for a Topical NSAID
In the landscape of drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone. It serves as a bridge between early-stage laboratory experiments and clinical outcomes, enabling more efficient and predictive drug development pathways. This guide provides an in-depth analysis of the methodologies required to establish a meaningful IVIVC for 5-(4-Biphenyl)-5-oxovaleric acid, more commonly known as Felbinac, a non-steroidal anti-inflammatory drug (NSAID). As a topical agent, Felbinac presents unique challenges and opportunities in the realm of IVIVC, particularly concerning its local absorption and site-specific action.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step experimental frameworks. We will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative references.
Understanding Felbinac and the Imperative for IVIVC
Felbinac is a metabolite of fenbufen and exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. Its topical application is intended to deliver the drug directly to the site of inflammation, such as in cases of osteoarthritis and musculoskeletal injuries, thereby minimizing systemic exposure and associated side effects.
An effective IVIVC for topical Felbinac is paramount for:
-
Formulation Optimization: Predicting how changes in formulation (e.g., vehicle, penetration enhancers) will affect in vivo drug delivery and efficacy.
-
Regulatory Submissions: Providing evidence of bioequivalence for generic formulations without the need for extensive clinical trials.
-
Reducing Animal Testing: Using in vitro models to screen and select promising formulations, aligning with the 3Rs (Replacement, Reduction, and Refinement) of animal research.
The In Vitro Arm: Characterizing Topical Bioavailability and Activity
The in vitro assessment of a topical drug like Felbinac hinges on two key aspects: its ability to permeate the skin barrier and its pharmacological activity at the target site.
Skin Permeation Studies: The Franz Diffusion Cell Model
The gold standard for in vitro skin permeation testing is the Franz diffusion cell. This system mimics the physiological conditions of drug absorption through the skin.
Experimental Rationale: The choice of the skin model (human cadaver skin, porcine skin, or synthetic membranes) is critical and should be justified based on its correlation with in vivo human skin permeability. Porcine skin is often favored due to its structural and biochemical similarities to human skin. The receptor medium should be carefully selected to ensure sink conditions, meaning the concentration of the drug in the receptor medium does not hinder further diffusion.
Detailed Protocol: In Vitro Skin Permeation of Felbinac using Franz Diffusion Cells
-
Skin Preparation: Excise full-thickness porcine ear skin. Carefully remove subcutaneous fat and hair.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor chamber with a phosphate-buffered saline (PBS) solution (pH 7.4) containing a solubility enhancer like polysorbate 80 to maintain sink conditions. Ensure the medium is degassed and maintained at 32°C ± 1°C to mimic skin surface temperature.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the Felbinac formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor medium for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of Felbinac in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of Felbinac permeated per unit area over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the resulting plot.
In Vitro Pharmacodynamic Assessment: COX Inhibition Assay
To connect skin permeation with pharmacological activity, an in vitro assay to quantify Felbinac's primary mechanism of action is necessary.
Experimental Rationale: A cell-free enzymatic assay provides a direct measure of the drug's ability to inhibit COX-1 and COX-2. This helps in understanding its therapeutic potential and potential for side effects (COX-1 inhibition is associated with gastrointestinal issues).
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubation: Pre-incubate the enzyme with various concentrations of Felbinac or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a primary product of the COX reaction, using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of COX inhibition against the logarithm of Felbinac concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
The In Vivo Arm: Assessing Efficacy and Pharmacokinetics
In vivo studies in relevant animal models are essential to validate the in vitro findings.
Pharmacodynamic (Efficacy) Model: Carrageenan-Induced Paw Edema
This is a classic and well-characterized model of acute inflammation.
Experimental Rationale: The carrageenan-induced paw edema model in rats or mice is highly reproducible and sensitive to NSAIDs. The reduction in paw swelling serves as a direct measure of the anti-inflammatory effect of topically applied Felbinac.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Formulation Application: Apply the Felbinac formulation to the plantar surface of the right hind paw.
-
Induction of Inflammation: After a predetermined drug absorption period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the same paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the Felbinac-treated group compared to a vehicle-treated control group.
Pharmacokinetic (PK) Studies: Dermal Microdialysis
To establish a direct link between the amount of drug that permeates the skin and its concentration at the site of action, dermal microdialysis is a powerful technique.
Experimental Rationale: Microdialysis allows for the continuous sampling of unbound drug concentrations in the dermal interstitial fluid, which is the biophase where the drug exerts its effect. This provides a more direct measure for IVIVC than plasma concentrations for a topically acting drug.
Detailed Protocol: Dermal Microdialysis in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat and shave the application site.
-
Probe Insertion: Insert a microdialysis probe intradermally into the target tissue.
-
Perfusion: Perfuse the probe with a sterile physiological solution at a low, constant flow rate (e.g., 1-2 µL/min).
-
Formulation Application: Apply the Felbinac formulation topically over the area of the inserted probe.
-
Dialysate Collection: Collect dialysate fractions at regular intervals.
-
Sample Analysis: Analyze the Felbinac concentration in the dialysate using a sensitive bioanalytical method like LC-MS/MS.
-
Data Analysis: Plot the dermal concentration of Felbinac over time to determine key PK parameters such as Cmax (peak concentration) and AUC (area under the concentration-time curve).
Forging the Link: The IVIVC Framework
The goal is to establish a mathematical model that describes the relationship between an in vitro parameter (e.g., skin permeation rate) and an in vivo response (e.g., dermal concentration or anti-inflammatory effect).
Level A Correlation: The Ideal Standard
A Level A correlation represents a point-to-point relationship between the in vitro dissolution/permeation rate and the in vivo absorption rate. For topical Felbinac, this would involve correlating the in vitro skin permeation profile with the in vivo dermal concentration profile obtained from microdialysis.
IVIVC Development Workflow
Caption: Workflow for establishing an IVIVC for topical Felbinac.
Data Correlation and Model Building
-
Data Transformation: The cumulative amount of Felbinac permeated in vitro is plotted against time. The in vivo dermal concentration data is used to calculate the cumulative amount absorbed in vivo over time.
-
Deconvolution (Optional): If a simple linear relationship is not apparent, deconvolution methods can be used to estimate the in vivo absorption profile from the in vivo concentration data.
-
Correlation Plot: A plot of the fraction of drug absorbed in vivo versus the fraction of drug permeated in vitro is generated.
-
Statistical Analysis: Linear regression analysis is performed to determine the strength of the correlation (R² value). An R² value > 0.9 is generally considered a strong correlation.
Data Synthesis and Interpretation
The following tables present a hypothetical but realistic dataset to illustrate the expected outcomes and the basis for correlation.
Table 1: In Vitro Skin Permeation and COX Inhibition of Different Felbinac Formulations
| Formulation | Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | COX-2 IC50 (µM) |
| F1 (Control) | Simple Gel | 15.2 ± 1.8 | 3.04 | 0.5 |
| F2 | Gel + Penetration Enhancer A | 35.8 ± 3.1 | 7.16 | 0.5 |
| F3 | Emulgel | 28.5 ± 2.5 | 5.70 | 0.5 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Felbinac Formulations
| Formulation | Dermal Cmax (ng/mL) | Dermal AUC₀₋₈ₕ (ng·h/mL) | Max. Paw Edema Inhibition (%) |
| F1 (Control) | 120 ± 15 | 650 ± 50 | 35 ± 4 |
| F2 | 285 ± 28 | 1540 ± 110 | 72 ± 6 |
| F3 | 220 ± 21 | 1210 ± 95 | 61 ± 5 |
From this data, a clear trend emerges: formulations with higher in vitro flux (F2) lead to higher dermal concentrations (Cmax, AUC) and greater anti-inflammatory efficacy in vivo. Plotting the in vitro flux against the in vivo AUC would be the next step in establishing the IVIVC.
Conclusion: The Predictive Power of a Well-Established IVIVC
Establishing a robust in vitro-in vivo correlation for a topical NSAID like 5-(4-Biphenyl)-5-oxovaleric acid is a scientifically rigorous endeavor that pays significant dividends. By quantitatively linking in vitro skin permeation rates with in vivo bioavailability and efficacy, researchers can accelerate formulation development, satisfy regulatory requirements, and reduce reliance on animal testing. The methodologies outlined in this guide, from the Franz diffusion cell to dermal microdialysis, provide a comprehensive framework for building a predictive and reliable IVIVC model. This model, once validated, becomes an invaluable tool in the lifecycle of a topical drug product, enabling informed decisions and ultimately leading to safer and more effective medicines.
References
A Comparative Guide to the Synthesis of 5-(4-Biphenyl)-5-oxovaleric Acid: Evaluating Reproducibility and Scalability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Biphenyl)-5-oxovaleric acid, also known as 3-(4-Biphenylcarbonyl)propionic acid, is a critical γ-keto acid. It serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, most notably Fenbufen, a non-steroidal anti-inflammatory drug (NSAID). The reliable and reproducible synthesis of this compound is paramount for ensuring consistent production and purity in drug development pipelines. This guide provides an in-depth comparison of the primary synthesis methods, focusing on the practical aspects of reproducibility, scalability, and experimental nuances that are critical for laboratory and industrial applications.
The molecular structure of biphenyl derivatives offers a versatile scaffold in medicinal chemistry, contributing to a wide range of pharmacological activities.[1][2] The synthesis of these compounds, therefore, is a subject of continuous interest and optimization.
Method 1: The Classical Friedel-Crafts Acylation
The most prevalent and historically significant method for synthesizing 5-(4-Biphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of biphenyl with succinic anhydride.[2] This reaction is a cornerstone of electrophilic aromatic substitution and provides a direct route to the desired aryl ketone.[3][4]
Reaction Mechanism and Rationale
The reaction proceeds via the formation of an acylium ion electrophile. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with succinic anhydride, facilitating its opening and the generation of a highly reactive acylium ion.[3][5] This electrophile then attacks the electron-rich biphenyl ring. Due to the directing effects of the first phenyl group, the acylation occurs predominantly at the para-position (position 4) of the second ring, leading to the desired product.
A stoichiometric amount of AlCl₃ is generally required because the catalyst forms a stable complex with the resulting ketone product, preventing it from participating in further reactions.[4][5] This deactivation of the product is advantageous as it prevents polysubstitution, a common issue in Friedel-Crafts alkylations.[6]
Detailed Experimental Protocol (Method 1)
This protocol is a synthesized representation based on established procedures.[7]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: Charge the flask with a suitable solvent (e.g., chlorobenzene or nitrobenzene) and anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents).[7] Cool the mixture to 0-5°C using an ice bath.
-
Substrate Addition: Separately, dissolve biphenyl (1 equivalent) and succinic anhydride (1 equivalent) in the same solvent.
-
Reaction Execution: Add the biphenyl/succinic anhydride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 5-10°C.[7] After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-110°C for 2-4 hours to ensure complete reaction.[7]
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and precipitates the crude product.
-
Isolation: If using a water-immiscible solvent like chlorobenzene, the solvent can be removed by steam distillation.[7] The remaining aqueous slurry contains the product.
-
Purification:
-
Dissolve the crude solid in a 5% aqueous sodium hydroxide solution.[7]
-
Filter the hot alkaline solution to remove any insoluble impurities.
-
Cool the filtrate to precipitate the sodium salt of the product.
-
Collect the sodium salt by filtration and then re-acidify with hydrochloric acid to precipitate the pure 5-(4-Biphenyl)-5-oxovaleric acid.
-
Filter the purified product, wash thoroughly with water, and dry under reduced pressure.
-
Reproducibility and Troubleshooting
While robust, the Friedel-Crafts acylation is not without its challenges that can affect reproducibility:
-
Moisture Sensitivity: Anhydrous AlCl₃ is extremely hygroscopic. The presence of moisture will deactivate the catalyst and significantly reduce the yield. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Solvent Choice: The choice of solvent is critical.
-
Nitrobenzene: A traditional solvent that effectively dissolves the reactants and the AlCl₃ complex. However, it is toxic and has a high boiling point, making it difficult to remove. Its use can lead to longer reaction times at room temperature (e.g., several days).[7]
-
Chlorobenzene: A less toxic alternative that allows for higher reaction temperatures, reducing reaction times to a few hours.[7]
-
Dichloromethane (DCM): Suitable for smaller-scale reactions, but its low boiling point may require longer reaction times or higher pressures for scalability.[2]
-
-
Temperature Control: The initial addition must be performed at low temperatures to control the exothermic reaction. Uncontrolled temperature can lead to side reactions and the formation of undesired isomers.
-
Purification Impurities: The primary impurity is often the ortho-acylated isomer. The purification process involving dissolution in base and re-precipitation is crucial for removing non-acidic impurities and achieving high purity.
Method 2: Alternative Approaches and Greener Syntheses
While Friedel-Crafts acylation is the workhorse method, research into alternative and more environmentally friendly routes for producing γ-keto acids is ongoing.[8]
Organoaluminum-Mediated Synthesis
One patented alternative involves the use of organic aluminum chlorides reacting with dicarboxylic dihalides, such as succinic acid dichloride.[9] This method claims to provide good yields (60-90%) and utilizes the aluminum alkyls completely.[9] However, the handling of pyrophoric organoaluminum reagents requires specialized equipment and expertise, potentially limiting its widespread adoption in standard research labs.
Modern Catalytic Methods
Modern organic chemistry seeks to replace stoichiometric, moisture-sensitive catalysts like AlCl₃ with more robust and recyclable alternatives. While not yet widely reported specifically for 5-(4-Biphenyl)-5-oxovaleric acid, general strategies for γ-keto acid synthesis include:
-
Magnesium-mediated carboxylation: This approach uses aryl vinyl ketones and carbon dioxide with magnesium, offering eco-friendly conditions.[8]
-
Photocatalytic methods: Visible-light-mediated reactions offer mild conditions and high functional group tolerance for creating similar structures.[8][10]
These modern methods, while promising, are not yet established for this specific molecule and would require significant methods development to assess their reproducibility and viability against the classical Friedel-Crafts approach.
Comparative Analysis
The choice of synthesis method depends on the specific requirements of the researcher, including scale, available equipment, cost, and desired purity.
Workflow Comparison
The following diagram illustrates the generalized workflows for the classical Friedel-Crafts acylation versus a potential modern catalytic route.
Caption: Comparative workflow of synthesis methods.
Quantitative Data Summary
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Organoaluminum Method |
| Reported Yield | 70-90% (variable based on conditions)[7] | 60-90%[9] |
| Catalyst | Aluminum Chloride (AlCl₃) | Organoaluminum Chlorides |
| Catalyst Loading | Stoichiometric (>2 eq.) | Stoichiometric |
| Solvent | Chlorobenzene, Nitrobenzene, DCM | Halogenated Hydrocarbons[9] |
| Reaction Time | 2-6 hours (at elevated temp)[7] | Not specified, likely rapid |
| Temperature | 0°C to 110°C[7] | -50°C to +20°C[9] |
| Reproducibility | Moderate to High (highly dependent on moisture control) | Moderate (highly dependent on reagent quality and handling) |
| Scalability | Proven at industrial scale | Potentially scalable, but with significant safety hurdles |
| Safety Concerns | Corrosive AlCl₃, toxic solvents, exothermic reaction | Pyrophoric organoaluminum reagents |
| Purification | Chemical (acid/base extraction) | Hydrolysis followed by extraction |
Decision Guide for Method Selection
Choosing the appropriate synthesis route depends on balancing factors like yield, purity requirements, safety protocols, and available resources.
Caption: Decision tree for synthesis method selection.
Conclusion
For the synthesis of 5-(4-Biphenyl)-5-oxovaleric acid, the classical Friedel-Crafts acylation remains the most reliable and well-documented method . Its reproducibility hinges critically on the rigorous exclusion of moisture and careful control of reaction temperature. While alternative methods exist or are in development, they often involve reagents that require specialized handling or are not yet optimized for this specific transformation. For researchers and drug development professionals, mastering the nuances of the Friedel-Crafts reaction is the most direct path to obtaining high-quality material in a reproducible and scalable manner.
References
- Synthetic Procedures - The Royal Society of Chemistry.
-
Friedel–Crafts acylation of biphenyl with anhydrides - ResearchGate. Available from: [Link]
-
Synthesis of 1,4-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]
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Friedel–Crafts reaction - Wikipedia. Available from: [Link]
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Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids - KOASAS. Available from: [Link]
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Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]
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Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones | Request PDF - ResearchGate. Available from: [Link]
- US3412116A - Method of producing gamma-keto acids - Google Patents.
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Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available from: [Link]
- US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents.
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]
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Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists - PubMed. Available from: [Link]
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1-phenylcyclopentanecarboxaldehyde - Organic Syntheses Procedure. Available from: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Biphenyl)-5-oxovaleric Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the cornerstone of a safe and effective laboratory environment. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 5-(4-Biphenyl)-5-oxovaleric acid, a compound of interest in various research applications.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any chemical is handled, a comprehensive risk assessment is paramount. Based on data from analogous compounds, 5-(4-Biphenyl)-5-oxovaleric acid should be treated as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2][3] The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.
The physical form of the chemical significantly influences the risk. As a solid, the primary hazard is the generation of airborne dust during weighing and transfer.[4] Once dissolved in a solvent, the risk of inhalation is reduced, but the potential for skin and eye exposure through splashes remains.
The Hierarchy of Controls: Beyond PPE
While this guide focuses on PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.
-
Engineering Controls: Whenever possible, handle powdered 5-(4-Biphenyl)-5-oxovaleric acid within a certified chemical fume hood or a powder containment hood. This is the most effective way to prevent inhalation of airborne particles. Ensure that eyewash stations and safety showers are readily accessible.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the associated hazards. Work in well-ventilated areas and minimize the amount of material handled at any given time.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate PPE creates a necessary barrier between you and the chemical. The following recommendations are based on the potential hazards of 5-(4-Biphenyl)-5-oxovaleric acid.
-
Requirement: Chemical safety goggles are mandatory whenever handling 5-(4-Biphenyl)-5-oxovaleric acid in either solid or liquid form. They must provide a complete seal around the eyes to protect from dust particles and splashes.[5]
-
Rationale: Standard safety glasses with side shields do not offer sufficient protection against fine powders or chemical splashes.
-
Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers of solutions, a face shield should be worn in addition to safety goggles.[6]
-
Gloves:
-
Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always consult a glove compatibility chart for the specific solvent being used when preparing solutions.
-
Practice: Never wear gloves outside the laboratory to avoid cross-contamination. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
-
-
Laboratory Coat:
-
Selection: A buttoned, long-sleeved laboratory coat is essential to protect the skin and personal clothing.
-
Practice: Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.
-
-
When Handling Powder: If engineering controls such as a fume hood are not available or are insufficient to control dust, respiratory protection is necessary. A NIOSH-approved N95 or higher-rated particulate respirator is recommended.
-
Fit and Training: Proper fit testing and training on the use, maintenance, and limitations of respirators are essential for their effectiveness.
-
When Handling Solutions: In a well-ventilated area or a fume hood, respiratory protection is typically not required when handling solutions of this compound, as the risk of inhalation is significantly lower.[4]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if engineering controls are insufficient) |
| Weighing/Transferring Solid | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat | N95 Particulate Respirator |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat | Not typically required |
| Handling Solutions | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Not typically required |
Procedural Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling 5-(4-Biphenyl)-5-oxovaleric acid, emphasizing critical safety and PPE steps.
Caption: Workflow for Safe Handling of 5-(4-Biphenyl)-5-oxovaleric Acid.
Disposal Plan
All waste containing 5-(4-Biphenyl)-5-oxovaleric acid, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
By integrating these safety practices and PPE protocols into your daily laboratory work, you can confidently handle 5-(4-Biphenyl)-5-oxovaleric acid while ensuring your personal safety and the integrity of your research.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co. Ltd.
- SAFETY DATA SHEET. (2025, September 15). MilliporeSigma.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- Material Safety Data Sheet. (2023, April 28). Kao Chemicals.
- Material Safety Data Sheet. (n.d.). Phoenix Pharmaceuticals, Inc.
- SAFETY DATA SHEET. (2025, October 30). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET. (2010, April 1). Fisher Scientific.
- Methanol. (n.d.).
- Safety Data Sheet. (2025, October 12). Cayman Chemical.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). PPG.
- SAFETY DATA SHEET. (2009, December 22). Thermo Fisher Scientific.
- Methanol - SAFETY DATA SHEET. (2009, April 27).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
